molecular formula C8H11N3 B2552465 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile CAS No. 117067-99-9

2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile

Cat. No.: B2552465
CAS No.: 117067-99-9
M. Wt: 149.197
InChI Key: IIJVWWMUVFDXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . As a nitrile-functionalized molecule containing both pyrrole and dimethylamino groups, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrrole ring is a privileged scaffold in pharmaceuticals and natural products, while the acetonitrile and dimethylamino groups offer sites for further chemical modification. This structure is related to other researched acetonitrile derivatives, such as those based on thiazole rings, which are known to be promising reagents for synthesizing more complex heterocyclic systems . Researchers value this compound for developing new synthetic methodologies and exploring structure-activity relationships. The presence of multiple nitrogen atoms makes it a potential ligand for metal coordination complexes or a precursor for nitrogen-containing heterocycles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11(2)8(5-9)7-3-4-10-6-7/h3-4,6,8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJVWWMUVFDXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Acetonitrile Moiety: The acetonitrile group can be introduced through a reaction with a suitable nitrile precursor, such as acetonitrile itself, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the nitrile group, such as primary amines.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features to 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile have shown significant anticancer properties. For instance, derivatives of pyrrole have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell growth. Studies have demonstrated that certain pyrrole derivatives exhibit potent inhibition against cancer cell lines, suggesting that this compound may possess similar activity .

Case Study: Tubulin Polymerization Inhibition

  • Compound Tested : 3-aroyl-1-arylpyrrole derivatives
  • Results : Strong inhibition of P-glycoprotein-overexpressing cancer cell lines was observed.
  • Mechanism : Inhibition of tubulin polymerization and interference with the Hedgehog signaling pathway were noted as significant mechanisms of action .

2. DNA Interaction

Another promising area of application is in the design of DNA minor groove binders. Compounds similar to this compound are being explored for their ability to interact with DNA, potentially leading to novel therapeutic agents that can target genetic material directly .

Biochemical Interactions

The biochemical pathways and molecular targets for this compound remain to be fully elucidated. However, its structural analogs often interact with various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways.

Potential in Organic Synthesis

Due to its unique reactivity patterns, this compound can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to participate in diverse reactions makes it a useful building block for chemists looking to develop new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile involves its interaction with molecular targets and pathways, which may include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

highlights the impact of dimethylamino group placement on reactivity and material properties:

  • Ethyl 4-(dimethylamino) benzoate (aromatic amine) exhibits higher polymerization reactivity and superior physical properties in resin cements compared to 2-(dimethylamino) ethyl methacrylate (aliphatic amine). This underscores the importance of electronic effects: aromatic amines stabilize charge transfer more effectively than aliphatic analogs .

Thiol- and Phosphonothiolate-Containing Analogs

lists 2-(dimethylamino)ethanethiol, which replaces the acetonitrile group with a thiol. Key differences include:

  • Reactivity : Thiols participate in disulfide bonding and nucleophilic reactions, whereas nitriles undergo hydrolysis or cycloaddition.
  • Applications : Thiol derivatives are used in chelation or redox chemistry, whereas nitriles are leveraged in catalysis or agrochemical synthesis .

Biological Activity

2-(Dimethylamino)-2-(1H-pyrrol-3-yl)acetonitrile, with the molecular formula C₉H₁₃N₃, is an organic compound characterized by its unique structural features, including a dimethylamino group, a pyrrole ring, and an acetonitrile moiety. This combination suggests potential biological activity, particularly in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure allows for interactions with various biological targets. The presence of the pyrrole ring is notable, as pyrrole derivatives have been extensively studied for their pharmacological properties. The dimethylamino group enhances solubility and may influence receptor binding and enzyme interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Pyrrole derivatives have shown promise as anticancer agents. For instance, certain pyrrole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted that related compounds effectively suppressed tumor cell growth by targeting microtubules .
  • Antimicrobial Properties : Compounds containing pyrrole moieties have demonstrated antibacterial and antifungal activities. In vitro tests have shown that some derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, impacting pathways critical for cell survival and proliferation. For example, some pyrrole derivatives inhibit P-glycoprotein, a protein associated with drug resistance in cancer cells .
  • Receptor Interaction : The structural features suggest potential interactions with various receptors involved in signaling pathways related to cancer and microbial resistance.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Antitumor Activity : A study on indole-acrylonitrile derivatives revealed significant antitumor properties against various cancer cell lines, with some compounds exhibiting GI50 values as low as 0.0244 μM . This indicates that structurally similar compounds may also possess potent anticancer effects.
  • Antimicrobial Efficacy : Research on monomeric alkaloids demonstrated that certain pyrrole derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Table 1: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/GI50 Value
3-aroyl-1-arylpyrrole (ARAP)AnticancerNCI-H522 (lung cancer)GI50 = 0.0244 μM
2-(1H-indol-2-yl)-3-acrylonitrileAntimicrobialCandida albicansMIC = 0.0048 mg/mL
Dimethylamino pyrrole derivativeAntibacterialE. coliMIC = 0.0195 mg/mL

Q & A

Q. What statistical methods are suitable for analyzing conflicting thermal stability data (e.g., DSC vs. TGA)?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier datasets. Replicate experiments under identical conditions (heating rate 10°C/min, N2_2 atmosphere). Cross-validate with accelerated stability studies (40°C/75% RH) to reconcile discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.